3-Hydroxypicolinamide
Overview
Description
3-Hydroxypicolinamide is an organic compound with the molecular formula C6H6N2O2. It is a derivative of picolinamide, characterized by the presence of a hydroxyl group at the third position of the pyridine ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It has been reported that 3-hydroxypicolinamide can form complexes with certain lanthanide ions, such as europium (eu^3+) .
Mode of Action
This compound interacts with its targets by forming complexes. In the case of Eu^3+, it forms a complex where this compound behaves as an O,O,N,N-chelating ligand
Result of Action
It has been reported that this compound can enhance the luminescence of certain lanthanide ions, such as eu^3+, when it forms a complex with them .
Biochemical Analysis
Biochemical Properties
3-Hydroxypicolinamide plays a significant role in biochemical reactions, particularly in coordination chemistry. It acts as an O,O,N,N-chelating ligand, forming complexes with metal ions such as terbium (TbIII) and europium (EuIII) . These complexes are characterized by their stability and luminescence properties. The interaction of this compound with these metal ions enhances their luminescence, making it useful in various biochemical assays and diagnostic tools .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interaction with metal ions like terbium and europium can affect the luminescence properties of these ions, which can be used to study cellular functions and enzyme activities . Additionally, this compound has been shown to interact with proteins and enzymes, potentially affecting their activity and stability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms stable complexes with metal ions, which can lead to changes in the luminescence properties of these ions . The binding interactions of this compound with proteins and enzymes can result in enzyme inhibition or activation, as well as changes in gene expression . These interactions are crucial for understanding the compound’s role in various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the luminescence properties of this compound complexes with metal ions can be affected by factors such as pH and the presence of surfactants . These factors can influence the stability and long-term effects of this compound on cellular functions.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may not produce significant biochemical changes . It is important to determine the optimal dosage that maximizes the beneficial effects of this compound while minimizing any potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in coordination chemistry and the formation of stable complexes with metal ions can influence metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for elucidating the compound’s biochemical properties and its effects on cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in specific cellular compartments . Studying the transport and distribution of this compound is crucial for understanding its overall biochemical effects.
Subcellular Localization
This compound’s subcellular localization can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is important for elucidating its role in various biochemical processes and its effects on cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxypicolinamide can be synthesized through several methods. One common approach involves the reaction of picolinamide with hydroxylating agents under controlled conditions. For instance, the reaction of picolinamide with hydrogen peroxide in the presence of a catalyst can yield this compound. Another method involves the use of metal catalysts such as cobalt or copper to facilitate the hydroxylation process .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxypicolinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of 3-pyridinecarboxaldehyde or 3-pyridinecarboxylic acid.
Reduction: Formation of 3-aminopyridine.
Substitution: Formation of 3-alkoxypyridine or 3-acyloxypyridine
Scientific Research Applications
Comparison with Similar Compounds
Picolinamide: Lacks the hydroxyl group, making it less versatile in forming hydrogen bonds and metal complexes.
3-Hydroxypyridine: Similar structure but lacks the amide group, affecting its reactivity and binding properties.
2-Hydroxypicolinamide: Hydroxyl group at the second position, leading to different steric and electronic effects.
Uniqueness: 3-Hydroxypicolinamide is unique due to the presence of both hydroxyl and amide groups, which enhance its ability to form hydrogen bonds and coordinate with metal ions. This dual functionality makes it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
3-hydroxypyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-6(10)5-4(9)2-1-3-8-5/h1-3,9H,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHUZJYFQOEUMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239378 | |
Record name | 3-Hydroxypicolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00239378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933-90-4 | |
Record name | 3-Hydroxypicolinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxypicolinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxypicolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00239378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxypyridine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.068 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HYDROXY-2-PYRIDINECARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK3YNW4R82 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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